![molecular formula C20H23N3O3S B2669312 N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1241691-50-8](/img/structure/B2669312.png)
N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
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Overview
Description
“N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide” is a chemical compound that has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . This compound was designed as an analog of corresponding pyrrolidine-2,5-dine derivatives, which showed high anticonvulsant activity in the animal models of epilepsy . The main modification relied on the change of the imide ring into a chain amide bound .
Synthesis Analysis
The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .
Scientific Research Applications
Antimicrobial Applications
The synthesis and evaluation of novel heterocyclic compounds incorporating sulfamoyl moieties, similar in structure to the compound , have shown promising antimicrobial properties. These compounds, including thiazole, pyridone, and chromene derivatives, have been synthesized for use as antimicrobial agents, showing significant in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Antithrombotic Properties
Research on SSR182289A, a novel thrombin inhibitor with a similar structural motif, has demonstrated potent oral antithrombotic properties in animal models. Such studies suggest potential applications of related compounds in preventing thrombosis (Lorrain et al., 2003).
Antimalarial and Potential COVID-19 Applications
Studies on N-(phenylsulfonyl)acetamide derivatives have explored their reactivity and potential antimalarial activity. Some derivatives have shown promising activity against Plasmodium species, and theoretical investigations suggest potential applications in treating COVID-19 (Fahim & Ismael, 2021).
Analgesic and Anti-inflammatory Effects
Analogs of acetaminophen with modifications in the sulfonamide region have shown significant analgesic and anti-inflammatory effects in preclinical models. These findings highlight the potential therapeutic applications of such compounds in pain and inflammation management (Ahmadi et al., 2016).
Anticancer Properties
Derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their biological activity, showing significant antimicrobial and potential anticancer activities. The structural features of these compounds contribute to their bioactivity, suggesting a research avenue for N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide in cancer therapy (Ahmed et al., 2018).
Mechanism of Action
The most potent derivative of “N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide” was observed as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2) . This suggests that the compound may exert its anticonvulsant activity by modulating the function of these channels.
Future Directions
The structure-activity relationship (SAR) studies for anticonvulsant activity confirmed the crucial role of the pyrrolidine-2,5-dione core fragment for anticonvulsant activity . This suggests that future research could focus on further exploring the potential of this core fragment in the design of new anticonvulsant drugs. Additionally, several molecules showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy . This indicates that these molecules could be further investigated for their potential in treating refractory epilepsy.
properties
IUPAC Name |
N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20(21-19-9-5-2-6-10-19)17-22-12-14-23(15-13-22)27(25,26)16-11-18-7-3-1-4-8-18/h1-11,16H,12-15,17H2,(H,21,24)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILBSURGDFAEGV-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
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